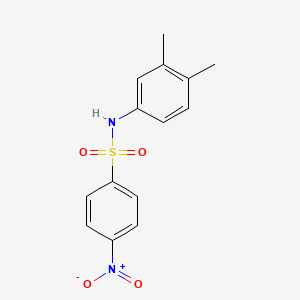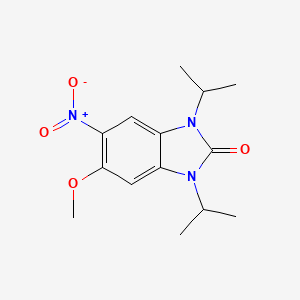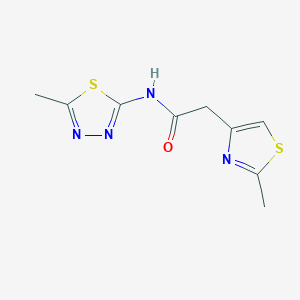
N-(2-ethylphenyl)-3-nitrobenzamide
Übersicht
Beschreibung
N-(2-ethylphenyl)-3-nitrobenzamide is a compound belonging to the class of organic chemicals known as nitrobenzamides. These compounds are characterized by a nitro group (-NO2) attached to a benzamide moiety, where the benzamide is a benzene ring attached to an amide group. This class of compounds is of interest due to their diverse chemical properties and potential applications in various fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of compounds similar to this compound often involves nitration reactions, amide formation, or direct functionalization of benzene derivatives. Techniques may include nucleophilic substitution reactions or condensation reactions under specific conditions to introduce the nitro and amide functional groups onto the benzene ring (Thalluri et al., 2014).
Molecular Structure Analysis
The molecular structure of nitrobenzamides, including compounds like this compound, typically features strong intramolecular and intermolecular hydrogen bonding. These hydrogen bonds significantly influence the compound's crystal packing and stability. X-ray diffraction analysis has been used to elucidate the three-dimensional framework structures of isomeric nitrobenzamides, revealing varied hydrogen bonding patterns and interactions, such as N-H...O and C-H...O bonds (Wardell et al., 2006).
Chemical Reactions and Properties
Nitrobenzamides, including those structurally related to this compound, participate in various chemical reactions, such as reduction, nucleophilic substitution, and condensation reactions. Their reactivity is influenced by the presence of the nitro group, which is an electron-withdrawing group, affecting the electron density on the benzene ring and thereby the reactivity of the amide group (Gunn & Stevens, 1973).
Physical Properties Analysis
The physical properties of this compound, like those of related nitrobenzamides, can be predicted based on their molecular structure. These compounds are typically solid at room temperature, with specific melting and boiling points that depend on their molecular weight and structure. The presence of nitro and amide groups influences their solubility in various solvents, often making them more soluble in polar solvents due to hydrogen bonding capabilities.
Chemical Properties Analysis
The chemical properties of nitrobenzamides are significantly affected by the nitro and amide groups. The nitro group is electron-withdrawing, which can increase the acidity of hydrogen atoms adjacent to the amide group, affecting the compound's reactivity in nucleophilic addition or substitution reactions. The amide linkage is typically stable under standard conditions but can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine (Samimi & Yamin, 2014).
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Development
N-(2-ethylphenyl)-3-nitrobenzamide and its derivatives show promise in the field of anticonvulsant drug development. Studies have indicated that certain derivatives, such as those of 1,3,4-thiadiazole, exhibit significant anticonvulsive activity. For instance, a derivative synthesized at the medicinal chemistry department of NUPh demonstrated higher anticonvulsive activity compared to classic drugs like Depakin. This substance is patented and proposed for further preclinical studies. This research highlights the potential of this compound derivatives in developing new anticonvulsant medications (Sych, Bevz, Rakhimova, Yaremenko, & Perekhoda, 2018).
Structural Analysis and Framework Structures
The isomeric forms of N-(iodophenyl)nitrobenzamides, including this compound, have been studied for their different three-dimensional framework structures. These studies involve understanding how molecules of these compounds are linked by various hydrogen bonds and interactions, such as iodo...carbonyl interactions. This research is crucial in understanding the structural and physical properties of these compounds, which can have implications in various scientific applications (Wardell, Low, Skakle, & Glidewell, 2006).
Nanoparticle and Nanocrystal Synthesis
Research has been conducted on the synthesis and characterization of nanoparticles and nanocrystals of new bidentate nickel(II) complexes of this compound derivatives. This includes studies using techniques like Fourier transform-infrared spectroscopy, elemental analysis, nuclear magnetic resonance spectroscopy, and mass spectrometry. Such research opens up possibilities for the use of these compounds in nanotechnology and materials science, particularly in the development of new types of nanocrystals (Saeed, Rashid, Hussain, Jasinski, Keeley, & Khan, 2013).
Antibacterial Activity
Studies on the antibacterial activity of nickel (II) and copper (II) complexes of this compound derivatives have been conducted. These studies are significant in the field of medicinal chemistry, as they explore the potential of these compounds in fighting bacterial infections. The research includes synthesizing and characterizing these complexes and evaluating their efficacy against various bacterial strains (Saeed, Rashid, Ali, & Hussain, 2010).
Eigenschaften
IUPAC Name |
N-(2-ethylphenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-2-11-6-3-4-9-14(11)16-15(18)12-7-5-8-13(10-12)17(19)20/h3-10H,2H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZLKMULGJFCMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-chloro-5-piperidin-1-ylbenzoyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5622818.png)

![4-methyl-2-[2-(2-oxa-7-azaspiro[4.5]dec-7-yl)-2-oxoethyl]phthalazin-1(2H)-one](/img/structure/B5622825.png)
![N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5622826.png)
![[(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-(3-methyl-2-butenoyl)-3-pyrrolidinyl]methanol](/img/structure/B5622834.png)


![N-(4-methylphenyl)-N-[2-(2-oxa-7-azaspiro[4.5]dec-7-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B5622861.png)
![(3R*,4R*)-1-[(4-fluoro-3-methylphenyl)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5622862.png)


![1-(cyclopropylcarbonyl)-4-{[3-(3-methoxyphenoxy)-1-azetidinyl]carbonyl}piperidine](/img/structure/B5622893.png)

![5-chloro-2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5622904.png)